

Introduction: The Imperative of Unambiguous Structural Elucidation

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Compound of Interest

Compound Name:	[1-(Methoxymethyl)cyclohexyl]methanol
CAS No.:	956518-76-6
Cat. No.:	B2705483

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In the realm of drug development and materials science, the precise characterization of molecular structure is not merely a formality—it is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to misinterpreted biological activity, flawed structure-activity relationships (SAR), and the costly pursuit of non-viable lead candidates. Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for its ability to provide a direct census of the carbon environments within a molecule.

This guide provides a comprehensive, in-depth analysis of the ¹³C NMR assignments for **[1-(Methoxymethyl)cyclohexyl]methanol**, a molecule featuring a challenging quaternary center, conformational complexities within its cyclohexane ring, and multiple heteroatom-linked carbons. We will move beyond a simple reporting of predicted values to explain the causal factors governing chemical shifts, compare these predictions with empirical data from analogous structures, and present a robust experimental framework for validation. This analysis is designed for researchers who require not just data, but a deep, mechanistic understanding of the spectral features.

Molecular Structure and Predictive Framework

The first step in any spectral assignment is a thorough analysis of the molecule's topology. **[1-(Methoxymethyl)cyclohexyl]methanol** presents several key features that will dictate its ¹³C NMR spectrum:

- A Quaternary Carbon (C1): This non-protonated carbon is substituted with four distinct groups, making it a key stereocenter and a challenging atom to assign without 2D NMR techniques.
- A Substituted Cyclohexane Ring (C1-C6): The six-membered ring introduces conformational dynamics (chair flips) and significant stereochemical effects (axial vs. equatorial) that influence the chemical shifts of the ring carbons.
- Two Methylene Carbons Attached to Oxygen (C7 & C8): The primary alcohol (-CH₂OH) and the ether (-CH₂OCH₃) carbons will be significantly deshielded by the electronegative oxygen atoms.
- A Methoxy Carbon (C9): The terminal methyl group of the ether provides a distinct, shielded signal.

Our predictive approach is grounded in established principles of NMR theory, including substituent effects (α , β , γ) and the influence of stereochemistry on carbon shielding.^[1]

Visualizing the Analyte: Carbon Numbering Scheme

To ensure clarity throughout this guide, the following numbering scheme will be used.

Figure 1: Structure and numbering scheme for **[1-(Methoxymethyl)cyclohexyl]methanol**.

Predicted ¹³C NMR Assignments and Comparative Analysis

No publicly available, experimentally verified ¹³C NMR spectrum for **[1-(Methoxymethyl)cyclohexyl]methanol** could be located. Therefore, the following assignments are predicted based on a synthesis of data from analogous structures and

foundational NMR principles. This predictive process mirrors the daily challenge faced by chemists in identifying novel compounds.

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Multiplicity (DEPT-135)	Rationale and Comparative Data
C1	40 - 45	None (Quaternary)	<p>Quaternary carbons are inherently difficult to predict. In 1-methylcyclohexanol, the quaternary C1 appears around 70 ppm due to the direct attachment of an oxygen. Here, the oxygens are β, reducing their deshielding effect. The four carbon substituents suggest a shift significantly downfield from a simple cyclohexane carbon (~27 ppm).</p>
C7 (-CH ₂ OH)	68 - 73	CH ₂ (Positive)	<p>Carbons bearing a hydroxyl group typically resonate in the 50-80 ppm range. [2] For cyclohexylmethanol, the -CH₂OH carbon is at ~68 ppm. The additional substitution at the adjacent C1 will likely cause a slight downfield shift.</p>
C8 (-CH ₂ OCH ₃)	78 - 83	CH ₂ (Positive)	<p>This carbon is also attached to an oxygen and adjacent to the quaternary center. In</p>

methoxymethylcyclohexane, the -CH₂O- carbon appears at ~78 ppm.[3] The additional -CH₂OH group on C1 will further deshield this carbon relative to that model compound.

The methoxy carbon signal is highly characteristic. In simple methyl ethers, it appears around 55-60 ppm. For methanol itself, the shift is ~49.5 ppm.[4][5] The surrounding structure will slightly deshield it into the predicted range.

C9 (-OCH₃)

58 - 62

CH₃ (Positive)

These carbons are β to the two electron-withdrawing substituents on C1. In unsubstituted cyclohexane, these carbons are at ~27 ppm. The β-deshielding effect from the C1 substituents will shift them downfield.

C2 / C6

33 - 38

CH₂ (Negative)

C3 / C5

21 - 24

CH₂ (Negative)

These carbons are γ to the substituents on C1. A key diagnostic

feature in cyclohexane rings is the γ -gauche effect, where an axial substituent causes significant shielding (an upfield shift) of the γ -carbons.[6]

Assuming a chair conformation where the bulky substituents force a preferred orientation, we predict a slight shielding effect compared to C4.

C4

25 - 28

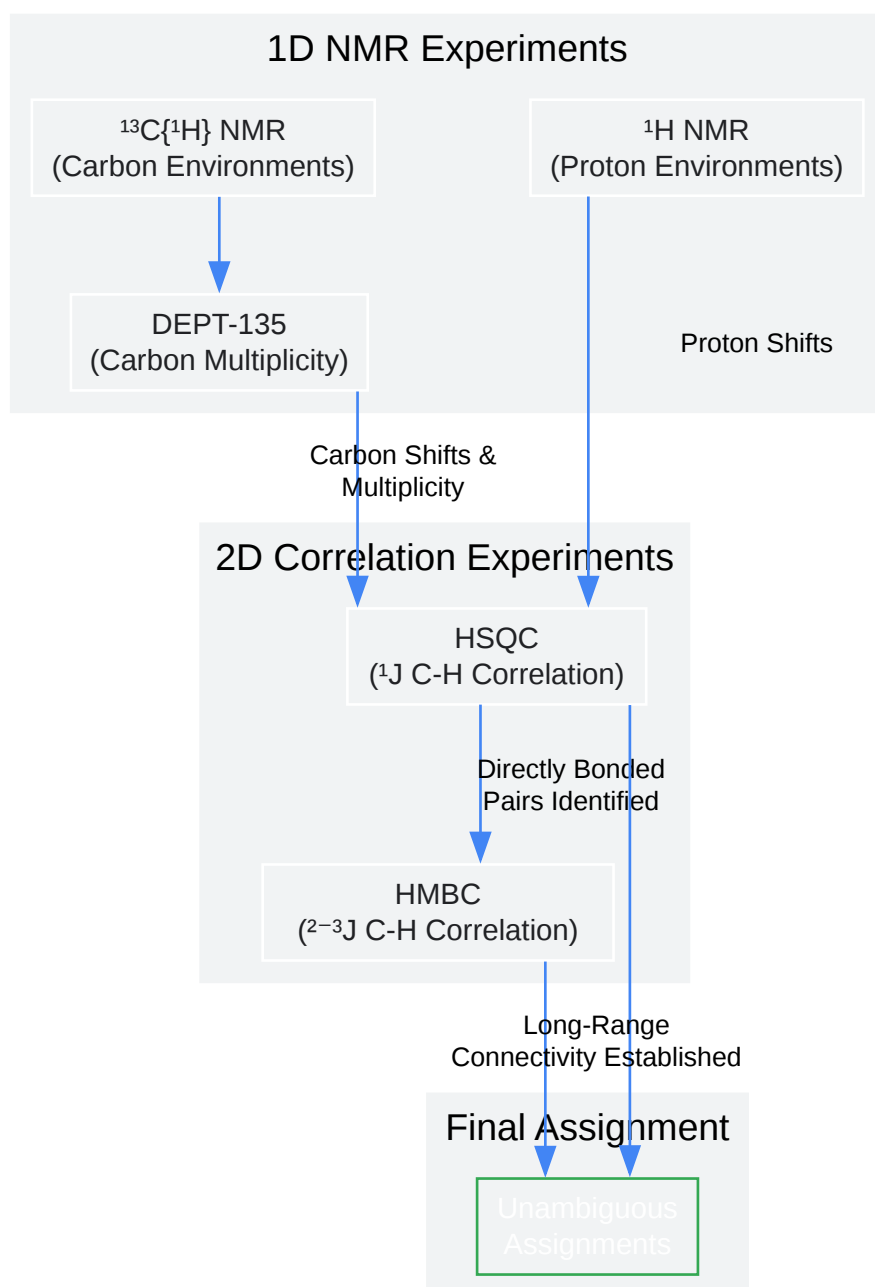
CH₂ (Negative)

This carbon is most remote from the substitution center (δ -position) and is expected to have a chemical shift closest to that of unsubstituted cyclohexane (~27 ppm).[7]

The Power of Comparison: Validating Predictions with 2D NMR

A prediction, no matter how well-founded, requires experimental validation. A multi-pronged approach using modern 2D NMR experiments is essential for unambiguous assignment. This is not merely a data collection exercise; it is a logical workflow designed to create a self-validating dataset.

Experimental Workflow for Unambiguous Assignment



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Figure 2: Logical workflow for NMR spectral assignment.

- DEPT-135 (Distortionless Enhancement by Polarization Transfer): This is the first crucial validation step. It differentiates carbon signals based on the number of attached protons. In our case, it will confirm C1 as quaternary (no signal), C9 as a CH_3 (positive signal), and C2, C3, C4, C5, C6, C7, and C8 as CH_2 groups (negative signals).

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with the proton(s) directly attached to it.[8] It is exceptionally sensitive and provides a direct link between the ^1H and ^{13}C spectra. For example, the carbon signal predicted at ~ 60 ppm (C9) will show a correlation to the characteristic methoxy singlet in the proton spectrum ($\sim 3.3\text{-}3.4$ ppm). This definitively assigns C9. Similarly, the protons on C7 and C8 can be used to assign their corresponding carbon signals.
- HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for mapping the carbon skeleton, especially for identifying quaternary carbons.[9] It reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations for assigning C1 would be:
 - A correlation from the protons on C7 ($-\text{CH}_2\text{OH}$) to C1.
 - A correlation from the protons on C8 ($-\text{CH}_2\text{OCH}_3$) to C1.
 - Correlations from the protons on C2 and C6 to C1. The presence of these cross-peaks in the HMBC spectrum provides irrefutable evidence for the assignment of the quaternary C1.

Recommended Experimental Protocol

To acquire high-quality, unambiguous data for **[1-(Methoxymethyl)cyclohexyl]methanol**, the following protocol is recommended.

A. Sample Preparation:

- Accurately weigh 15-20 mg of the purified analyte.
- Dissolve the sample in ~ 0.6 mL of deuterated chloroform (CDCl_3). CDCl_3 is a good first choice due to its excellent solvating power and well-characterized residual solvent peaks.[7]
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm for both ^1H and ^{13}C).[10]
- Transfer the solution to a 5 mm NMR tube.

B. Instrument & Parameters (Example: 500 MHz Spectrometer):

- $^{13}\text{C}\{^1\text{H}\}$ 1D Spectrum:
 - Pulse Program:zgpg30 (or equivalent with proton decoupling)
 - Spectral Width (SW): 240 ppm (0 to 240 ppm)
 - Acquisition Time (AQ): ~1.5 seconds
 - Relaxation Delay (D1): 2 seconds. For more quantitative results, especially for the quaternary carbon, this delay should be increased to 5-10 seconds.[11]
 - Number of Scans (NS): 1024 (or as needed to achieve S/N > 20:1)
- DEPT-135 Spectrum:
 - Pulse Program: Standard DEPT-135 pulse sequence.
 - Parameters should be matched to the ^{13}C spectrum for easy comparison.
- gHSQC Spectrum (Gradient-Selected):
 - Pulse Program:hsqcedetgpsisp2.3 (or equivalent edited HSQC for phase-sensitive CH/CH₃ vs. CH₂).
 - Spectral Width (F2 - ^1H): 12 ppm
 - Spectral Width (F1 - ^{13}C): 100 ppm (centered on the aliphatic region, e.g., 10-90 ppm).
 - $^1\text{J}(\text{CH})$ Coupling Constant: Optimized for ~145 Hz.
- gHMBC Spectrum (Gradient-Selected):
 - Pulse Program:hmbcgpplpndqf (or equivalent).
 - Spectral Widths: Same as HSQC.
 - Long-Range Coupling Constant ($^n\text{J}(\text{CH})$): Optimized for 8 Hz. This is a good compromise value to observe both ^2J and ^3J correlations.[12]

Conclusion

The structural elucidation of **[1-(Methoxymethyl)cyclohexyl]methanol** serves as an excellent case study in the logical application of modern NMR spectroscopy. While direct empirical data is invaluable, a predictive framework built on foundational principles and comparative data provides a powerful starting point for analysis. The true trustworthiness of an assignment, however, comes from a self-validating system of experiments. By systematically employing 1D techniques like DEPT-135 and powerful 2D correlation experiments such as HSQC and HMBC, one can move from an educated prediction to an unambiguous, experimentally-grounded conclusion. This rigorous approach is indispensable for ensuring the scientific integrity of research in medicinal chemistry and beyond.

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